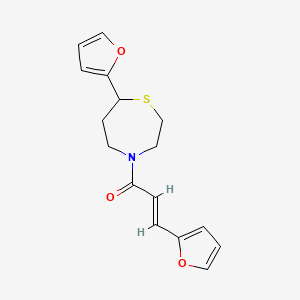

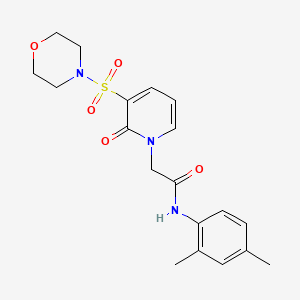

(E)-3-(furan-2-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

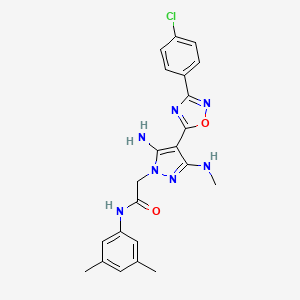

(E)-3-(furan-2-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one , also known as furan-thiazepanone , is a heterocyclic compound with an intriguing structure. It combines a furan ring and a thiazepanone moiety, resulting in a unique arrangement of atoms. The compound’s name suggests that it exists in the E-isomer configuration, which affects its chemical properties.

Synthesis Analysis

The synthesis of furan-thiazepanone involves intricate organic chemistry. Researchers have explored various synthetic routes to access this compound. Notably, the Hantzsch reaction has been employed, where a furan derivative reacts with a thioamide to form the thiazepanone ring. Careful control of reaction conditions and reagents is crucial to achieving high yields and selectivity.

Molecular Structure Analysis

The molecular structure of furan-thiazepanone reveals its fascinating features. The furan ring contributes aromaticity, while the thiazepanone ring introduces a seven-membered heterocycle . The conjugated double bond in the prop-2-en-1-one portion enhances its reactivity. Analyzing bond angles, hybridization, and stereochemistry provides insights into its stability and behavior.

Chemical Reactions Analysis

Furan-thiazepanone participates in diverse chemical reactions. Some notable transformations include:

- Ring-opening reactions : Cleavage of the thiazepanone ring under specific conditions.

- Michael addition : The conjugated double bond allows nucleophilic additions.

- Oxidation and reduction : Alterations in functional groups.

- Substitution reactions : Modification of the furan or thiazepanone moieties.

Physical And Chemical Properties Analysis

- Melting point : Determining the solid-state behavior.

- Solubility : Assessing its solubility in various solvents.

- UV-Vis absorption : Studying its electronic transitions.

- Stability : Investigating its reactivity under different conditions.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Drug Design

Heterocyclic compounds, such as those containing furan and thiophene rings, are crucial in drug design due to their structural significance in bioactive molecules. These compounds, including furan-2-yl and thien-2-yl substituents, have shown considerable potential in medicinal chemistry, specifically in the development of purine and pyrimidine nucleobases, nucleosides, and their analogs. Their applications span antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, demonstrating the versatility and importance of these heterocyclic structures in therapeutic drug development (Ostrowski, 2022).

Bioactive Potential of Furan Derivatives

Furan derivatives, integral to compounds like (E)-3-(furan-2-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one, exhibit significant biological activities, including antioxidant and anti-inflammatory properties. These activities highlight the potential health benefits of furan-containing compounds, underscoring their importance in developing new therapeutic agents with optimized action for various diseases (Xu et al., 2017).

Synthetic and Pharmacological Profiles

The synthetic versatility of compounds like (E)-3-(furan-2-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one enables the exploration of diverse biological activities. Benzothiazepine derivatives, for example, exhibit a range of bioactivities such as vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties. This reflects the potential of furan and thiophene-containing compounds in leading to new pharmacological agents with varied therapeutic applications (Dighe et al., 2015).

Environmental and Health Considerations

Environmental agents, including various pharmacological compounds, have been scrutinized for their potential neurodegenerative effects. Understanding the environmental fate and transformation of benzodiazepines, for instance, is critical to assessing their ecological and health impacts. This knowledge contributes to safer drug development and use practices, emphasizing the importance of environmental health perspectives in the research of pharmaceuticals (Kosjek et al., 2012).

Safety And Hazards

As with any chemical compound, safety precautions are essential. Furan-thiazepanone may pose risks such as:

- Irritation : Skin and eye irritation upon contact.

- Toxicity : Evaluate its toxicity profile.

- Flammability : Handle with care due to its unsaturated nature.

Zukünftige Richtungen

Future research should focus on:

- Biological activity : Explore potential therapeutic applications.

- Structural modifications : Design analogs for improved properties.

- Synthetic methodologies : Develop efficient routes for large-scale production.

Eigenschaften

IUPAC Name |

(E)-3-(furan-2-yl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c18-16(6-5-13-3-1-10-19-13)17-8-7-15(21-12-9-17)14-4-2-11-20-14/h1-6,10-11,15H,7-9,12H2/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSRZWKAXXUFAR-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2921175.png)

![1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2921176.png)

![N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2921180.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2921182.png)

![Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2921183.png)

![N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2921186.png)

![N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide](/img/structure/B2921188.png)